molecular formula C18H19N3OS B1224253 2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

Cat. No. B1224253
M. Wt: 325.4 g/mol
InChI Key: QQWLRTCPDKLDOE-UHFFFAOYSA-N
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Description

WAY-350079 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and has been studied for its interactions with biological systems.

Preparation Methods

The synthesis of WAY-350079 involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic routes typically involve:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

    Industrial Production: Industrial production methods focus on optimizing yield and purity. .

Chemical Reactions Analysis

WAY-350079 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under basic conditions, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and bases. .

Scientific Research Applications

WAY-350079 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of WAY-350079 involves its interaction with specific molecular targets within biological systems. It is known to modulate certain signaling pathways and affect the activity of key enzymes. The compound’s effects are mediated through its binding to specific receptors or proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

WAY-350079 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as WAY-151693 and other sulfanilides share structural similarities with WAY-350079.

    Uniqueness: WAY-350079 is unique in its specific binding properties and its ability to modulate distinct biological pathways. .

properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)ethanone

InChI

InChI=1S/C18H19N3OS/c1-4-9-21-12(2)10-14(13(21)3)17(22)11-23-18-19-15-7-5-6-8-16(15)20-18/h4-8,10H,1,9,11H2,2-3H3,(H,19,20)

InChI Key

QQWLRTCPDKLDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC=C)C)C(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone
Reactant of Route 6
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2-(1H-benzimidazol-2-ylthio)-1-(2,5-dimethyl-1-prop-2-enyl-3-pyrrolyl)ethanone

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